
Ranimustine
Übersicht
Beschreibung
Vorbereitungsmethoden
Ranimustine is synthesized by reacting the primary amine of a pyranose sugar with o-nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate to form the nitrosourea group . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods are similar but scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
Ranimustin unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Ranimustine has been extensively studied for its antitumor properties across various cancer types. Key findings include:
- Broad Antitumor Spectrum : this compound exhibits high antitumor activity against a range of tumors, including chronic myelogenous leukemia, polycythemia vera, and various solid tumors. In studies, it demonstrated comparable efficacy to nimustine in treating solid tumors but showed superior results in hematological cancers .
- Specific Efficacy : Clinical trials have shown that this compound is particularly effective against chronic myelogenous leukemia (CML), achieving an 82% complete remission rate that was maintained for 2-18 months following a single administration. This efficacy was comparable to busulfan but with a faster response time .
Clinical Applications
This compound has been utilized in various clinical settings:
- Chronic Myelogenous Leukemia : In a randomized controlled study comparing this compound to busulfan in untreated CML patients, this compound demonstrated similar overall efficacy but was superior in providing rapid responses .
- Combination Therapies : this compound has been combined with other chemotherapeutic agents like procarbazine and vincristine for treating anaplastic oligodendroglioma. In a study involving five patients, three achieved partial responses while one had a complete response after six cycles of treatment .
Case Studies
- Chronic Myelogenous Leukemia : A study involving 77 previously untreated patients showed that this compound could achieve a high complete remission rate with manageable side effects. Patients reported mild and transient adverse events during treatment .
- Anaplastic Oligodendroglioma : In another study, patients treated with a regimen including this compound showed significant tumor reduction, with imaging confirming decreases in tumor volume post-treatment. The regimen was well-tolerated with manageable toxicity levels .
Summary of Findings
Wirkmechanismus
Ranimustine exerts its effects by alkylating and cross-linking DNA strands, which inhibits the proliferation and growth of tumor cells . The molecular targets include the DNA strands of tumor cells, and the pathways involved are those related to DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Ranimustin ähnelt anderen Nitrosourea-Verbindungen wie Carmustin und Lomustin. Es ist einzigartig in seiner spezifischen Struktur und den Arten von Krebsarten, für die es verwendet wird. Ähnliche Verbindungen umfassen:
Carmustin: Eine weitere Nitrosourea-Verbindung, die zur Behandlung von Hirntumoren und multiplem Myelom eingesetzt wird.
Lomustin: Wird zur Behandlung von Hirntumoren und Hodgkin-Lymphomen eingesetzt.
Ranimustin zeichnet sich durch seine spezifische Verwendung in Japan und seine Wirksamkeit bei der Behandlung von chronischer myeloischer Leukämie und Polycythaemia vera aus .
Biologische Aktivität
Ranimustine, also known as MCNU, is an alkylating agent that has been used primarily in the treatment of various malignancies, particularly in neuro-oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile, supported by case studies and research findings.
This compound acts by forming DNA cross-links, which inhibit DNA replication and transcription. This mechanism is similar to other alkylating agents, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is particularly effective against tumors that exhibit high mitotic activity, such as gliomas and lymphomas.
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, demonstrating notable efficacy in various types of cancers. Below is a summary of key findings from significant studies.
Case Study 1: Anaplastic Oligodendroglioma
In a study involving five patients with newly diagnosed anaplastic oligodendroglioma, this compound was administered as part of a chemotherapy regimen. Out of four evaluable patients, three showed partial responses while one achieved a complete response. All patients remained alive at the end of the study period, although three experienced tumor relapse at varying intervals post-treatment .
Case Study 2: Multiple Myeloma
A clinical trial comparing this compound with traditional chemotherapy regimens for multiple myeloma indicated that this compound could be an effective component in combination therapies. The study highlighted the need for further research to determine optimal dosing and combinations for improved patient outcomes .
Safety Profile
The safety profile of this compound has been generally favorable. Most adverse effects reported were mild and included transient hematological toxicities and skin rashes. Severe toxicities were rare, with no instances of life-threatening complications reported in the aforementioned studies .
Research Findings
Recent research has expanded on the antitumor spectra of this compound. It has shown high activity against various human tumors in preclinical models. The compound's broad antitumor spectrum includes efficacy against glioblastomas and lymphomas, indicating its potential as a versatile treatment option .
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFEZNOXOZZQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866725 | |
Record name | Methyl 6-{[(2-chloroethyl)(nitroso)carbamoyl]amino}-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58994-96-0 | |
Record name | MCNU | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ranimustine?
A1: this compound exerts its antitumor activity primarily through alkylation of DNA. [, , ] While the exact mechanism is not fully elucidated in the provided research, it is suggested that this compound, similar to other nitrosoureas, forms reactive intermediates that crosslink DNA strands. [] This disrupts DNA replication and transcription, ultimately leading to tumor cell death.
Q2: Does this compound demonstrate any selectivity towards specific cell types?
A2: While this compound exhibits broad antitumor activity against various cancer cell lines, it demonstrates particular efficacy against hematological malignancies. [, , , , , ] Research suggests potential benefits in treating chronic myelogenous leukemia (CML), polycythemia vera, and essential thrombocythemia. [, , , ] There's also evidence of activity against lymphoma, myeloma, and some solid tumors. [, , , ]
Q3: Are there any studies on the impact of this compound on specific molecular pathways within tumor cells?
A3: The provided research focuses primarily on clinical efficacy and safety of this compound. Further investigation is needed to elucidate its specific effects on molecular pathways within tumor cells.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H18ClN3O3, and its molecular weight is 263.72 g/mol.
Q5: Is there any information about the stability of this compound under different storage conditions?
A5: The provided research primarily focuses on clinical applications of this compound and does not provide detailed information on its stability under various storage conditions.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound primarily acts as an alkylating agent and doesn't exhibit catalytic properties based on the available research. Its primary function is to covalently modify DNA, not catalyze chemical reactions.
Q7: Have any computational chemistry studies been conducted on this compound?
A7: The provided research focuses on preclinical and clinical studies of this compound and does not delve into detailed computational chemistry analyses.
Q8: How does the structure of this compound contribute to its antitumor activity?
A8: While specific SAR studies are not described in the provided research, this compound's structure as a nitrosourea derivative is key to its mechanism of action. [, , ] This class of compounds is known to generate reactive intermediates that alkylate DNA, leading to antitumor effects. []
Q9: What formulations of this compound are used clinically?
A9: this compound is administered intravenously. [, , , , ] The research papers do not mention specific formulations, suggesting it is likely administered as an injectable solution.
Q10: Are there any specific safety regulations related to the handling and disposal of this compound?
A10: While the research does not explicitly discuss SHE regulations, as a potent cytotoxic agent, this compound requires careful handling and disposal in accordance with established guidelines for hazardous drugs.
Q11: Which in vitro models have been used to study the efficacy of this compound?
A12: One study utilized a morphological method to assess this compound's in vitro activity against 15 types of solid tumors. [] This method measured drug-induced degenerative changes in the nucleus of tumor cells, suggesting potential for this compound in treating solid tumors beyond its established role in hematological malignancies.
Q12: Which animal models have been employed to investigate the efficacy of this compound?
A13: One study investigated the antitumor activity of this compound in combination with paclitaxel against M-109 murine lung carcinoma in mice. [] This research highlighted the importance of drug administration sequence for efficacy and safety in combination therapies involving this compound.
Q13: What is the clinical efficacy of this compound in treating Chronic Myelogenous Leukemia (CML)?
A14: A randomized controlled trial compared this compound with busulfan in 77 previously untreated CML patients. [] this compound demonstrated an 82% complete remission (CR) rate, maintained for 2-18 months with a single administration. [] While no significant differences in overall remission rate, crisis rate, or survival were observed between the two drugs, this compound proved superior in achieving rapid responses. []
Q14: Has the efficacy of this compound been investigated in treating essential thrombocythemia?
A15: Research suggests that this compound is clinically effective in managing essential thrombocythemia, particularly in elderly patients. [, ] One study demonstrated its ability to maintain platelet counts below 500 x 10^3/μL in most patients and below 700 x 10^3/μL in others, highlighting its potential in preventing thrombosis and bleeding complications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.